molecular formula C9H9FN4O B11057813 5-{[(3-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

5-{[(3-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11057813
M. Wt: 208.19 g/mol
InChI Key: WUHCFXVWUALICX-UHFFFAOYSA-N
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Description

5-[(3-Fluoroanilino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a fluorine-substituted aniline group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Fluoroanilino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 3-fluoroaniline with formaldehyde and a triazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 5-[(3-Fluoroanilino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Fluoroanilino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom in the aniline group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of the triazole ring.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-Fluoroanilino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers study the compound’s interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-[(3-Fluoroanilino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the aniline group enhances the compound’s binding affinity to its target, leading to increased potency. The triazole ring plays a crucial role in stabilizing the compound’s interaction with its target, thereby modulating its biological activity. The exact pathways and molecular targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: A precursor used in the synthesis of various fluorinated compounds.

    5-[(3-Fluoroanilino)methyl]-8-quinolinol: Another compound with a similar structure but different biological activity.

    3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Compounds with similar fluorinated aromatic structures but different applications.

Uniqueness

5-[(3-Fluoroanilino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific combination of a fluorinated aniline group and a triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C9H9FN4O

Molecular Weight

208.19 g/mol

IUPAC Name

3-[(3-fluoroanilino)methyl]-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C9H9FN4O/c10-6-2-1-3-7(4-6)11-5-8-12-9(15)14-13-8/h1-4,11H,5H2,(H2,12,13,14,15)

InChI Key

WUHCFXVWUALICX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NCC2=NNC(=O)N2

Origin of Product

United States

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